molecular formula C8H8BrIO2 B600024 2-Bromo-3-iodo-1,4-dimethoxybenzene CAS No. 107135-55-7

2-Bromo-3-iodo-1,4-dimethoxybenzene

Cat. No. B600024
M. Wt: 342.958
InChI Key: RYNYTPCCJBVMOP-UHFFFAOYSA-N
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Description

2-Bromo-3-iodo-1,4-dimethoxybenzene is a chemical compound with the molecular formula C8H8BrIO2 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-iodo-1,4-dimethoxybenzene consists of a benzene ring substituted with bromine (Br) and iodine (I) atoms at the 2nd and 3rd positions respectively, and methoxy (-OCH3) groups at the 1st and 4th positions .


Physical And Chemical Properties Analysis

2-Bromo-3-iodo-1,4-dimethoxybenzene is a light-sensitive compound with a melting point between 153°C to 155°C . Its molecular weight is approximately 342.96 g/mol .

Scientific Research Applications

  • Synthesis and Transformation into Sulfur-Functionalised Quinones : A study by Aitken et al. (2016) explored the bromination of a related compound, 1,4-dimethoxy-2,3-dimethylbenzene, and its conversion into sulfur-containing quinone derivatives. This highlights the potential of such brominated compounds in synthesizing new chemical entities with potential applications (Aitken, Jethwa, Richardson, & Slawin, 2016).

  • Thermochemistry of Halogen-Substituted Methylbenzenes : Verevkin et al. (2015) conducted a study on the thermochemical properties of various bromo- and iodo-substituted methylbenzenes, which can provide essential data for understanding the physical and chemical properties of 2-Bromo-3-iodo-1,4-dimethoxybenzene in various applications (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).

  • Synthesis of Deuterium Labeled Phenethylamine Derivatives : Xu and Chen (2006) synthesized deuterium-labeled derivatives of phenethylamine from a compound similar to 2-Bromo-3-iodo-1,4-dimethoxybenzene, indicating its use in creating labeled compounds for analytical applications, such as in gas chromatography-mass spectrometry assays (Xu & Chen, 2006).

  • Halogenations of Polyalkylbenzenes for Mixed Halogenated Compounds : Bovonsombat and Mcnelis (1993) used a similar methodology for the halogenation of polyalkylbenzenes, which can be relevant for the synthesis of mixed halogenated compounds like 2-Bromo-3-iodo-1,4-dimethoxybenzene (Bovonsombat & Mcnelis, 1993).

  • Synthesis of Dimethyl-4-bromoiodobenzenes : Yu (2008) studied the synthesis of dimethyl-4-bromoiodobenzenes, which are used in various fields, suggesting potential applications of 2-Bromo-3-iodo-1,4-dimethoxybenzene in the creation of aromatic organic intermediates (Yu, 2008).

  • Efficient Methods for Access to Synthetically Valuable Dibromobenzenes : Diemer, Leroux, and Colobert (2011) described methods for the synthesis of various derivatives based on regioselective bromination, which can be relevant for synthesizing compounds like 2-Bromo-3-iodo-1,4-dimethoxybenzene (Diemer, Leroux, & Colobert, 2011).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-bromo-3-iodo-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNYTPCCJBVMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-iodo-1,4-dimethoxybenzene

Citations

For This Compound
1
Citations
V Guilarte, MP Castroviejo, E Álvarez, R Sanz - Citeseer
Materials and Methods All reactions involving air-sensitive compounds were carried out under a N2 atmosphere, in oven-dried glassware, with magnetic stirring. The microwave heating …
Number of citations: 2 citeseerx.ist.psu.edu

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